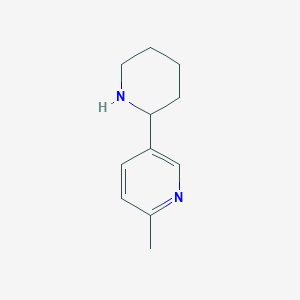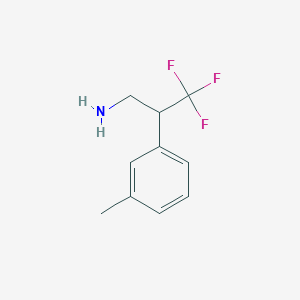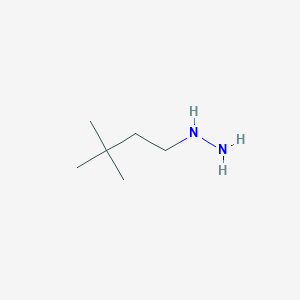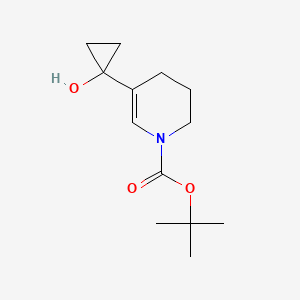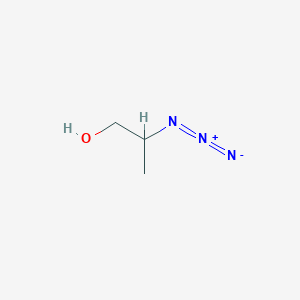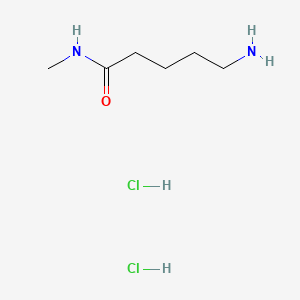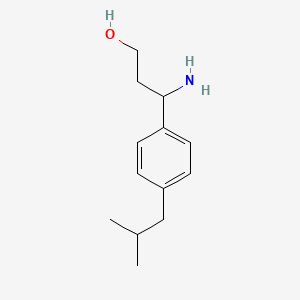
3-Amino-3-(4-isobutylphenyl)propan-1-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Amino-3-(4-isobutylphenyl)propan-1-ol: is an organic compound that belongs to the class of propanolamines It features a phenyl ring substituted with an isobutyl group and an amino group attached to a propanol backbone
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-Amino-3-(4-isobutylphenyl)propan-1-ol typically involves the following steps:
Starting Material: The synthesis begins with the preparation of 4-isobutylbenzaldehyde.
Aldol Condensation: The aldehyde undergoes an aldol condensation reaction with nitromethane to form a nitroalkene intermediate.
Reduction: The nitroalkene is then reduced using a suitable reducing agent, such as hydrogen gas in the presence of a palladium catalyst, to yield the corresponding amine.
Hydroxylation: Finally, the amine is hydroxylated using a hydroxylating agent, such as sodium borohydride, to produce this compound.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis process.
化学反応の分析
Types of Reactions: 3-Amino-3-(4-isobutylphenyl)propan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form a secondary or tertiary amine.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used in the presence of a base like sodium hydroxide (NaOH).
Major Products:
Oxidation: Formation of 3-(4-isobutylphenyl)propan-1-one.
Reduction: Formation of 3-(4-isobutylphenyl)propan-1-amine.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
科学的研究の応用
Chemistry: 3-Amino-3-(4-isobutylphenyl)propan-1-ol is used as a building block in organic synthesis. It can be employed in the preparation of various pharmaceuticals and agrochemicals.
Biology: In biological research, this compound can be used as a ligand in receptor binding studies. It may also serve as a precursor for the synthesis of biologically active molecules.
Medicine: The compound has potential applications in medicinal chemistry, particularly in the development of drugs targeting specific receptors or enzymes. Its structural features make it a candidate for designing new therapeutic agents.
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its reactivity and functional groups make it suitable for various chemical processes.
作用機序
The mechanism of action of 3-Amino-3-(4-isobutylphenyl)propan-1-ol involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with receptors or enzymes, while the phenyl ring can participate in hydrophobic interactions. These interactions can modulate the activity of the target proteins, leading to various biological effects. The compound may also influence signaling pathways by altering the conformation or function of key proteins.
類似化合物との比較
- 3-Amino-3-(4-isopropylphenyl)propan-1-ol
- 3-Amino-3-(4-chlorophenyl)propan-1-ol
- 3-Amino-3-(4-methoxyphenyl)propan-1-ol
Comparison:
- 3-Amino-3-(4-isopropylphenyl)propan-1-ol: Similar in structure but with an isopropyl group instead of an isobutyl group. This difference can affect the compound’s hydrophobicity and binding affinity.
- 3-Amino-3-(4-chlorophenyl)propan-1-ol: Contains a chlorine atom, which can influence the compound’s reactivity and biological activity.
- 3-Amino-3-(4-methoxyphenyl)propan-1-ol: The presence of a methoxy group can alter the compound’s electronic properties and interactions with molecular targets.
Uniqueness: 3-Amino-3-(4-isobutylphenyl)propan-1-ol is unique due to its specific substitution pattern, which can confer distinct chemical and biological properties. The isobutyl group provides a balance between hydrophobicity and steric effects, making it a versatile compound for various applications.
特性
分子式 |
C13H21NO |
|---|---|
分子量 |
207.31 g/mol |
IUPAC名 |
3-amino-3-[4-(2-methylpropyl)phenyl]propan-1-ol |
InChI |
InChI=1S/C13H21NO/c1-10(2)9-11-3-5-12(6-4-11)13(14)7-8-15/h3-6,10,13,15H,7-9,14H2,1-2H3 |
InChIキー |
HLAQDBXAZQWHPF-UHFFFAOYSA-N |
正規SMILES |
CC(C)CC1=CC=C(C=C1)C(CCO)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



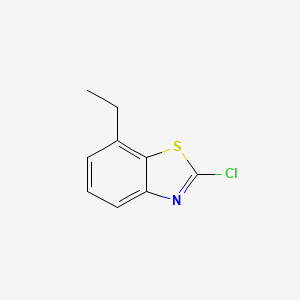

![N-[(1-methyl-1H-imidazol-4-yl)methylidene]hydroxylamine](/img/structure/B13589687.png)
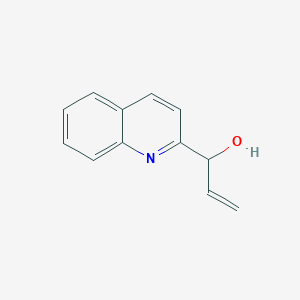
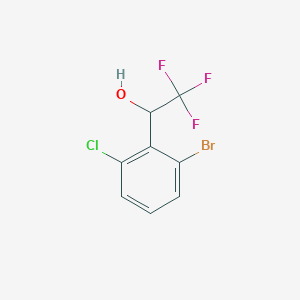
![3-[3-Chloro-4-(trifluoromethyl)phenyl]-2-oxopropanoic acid](/img/structure/B13589699.png)

